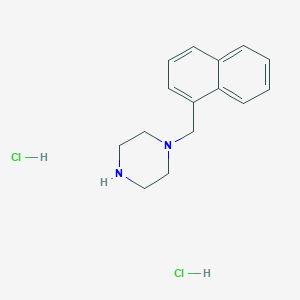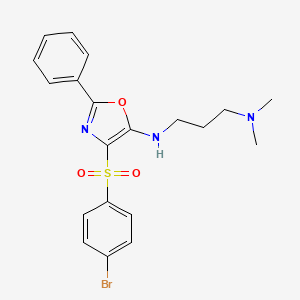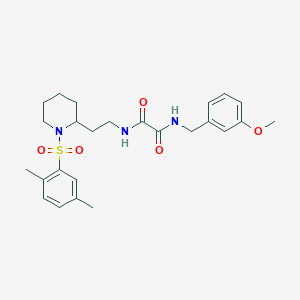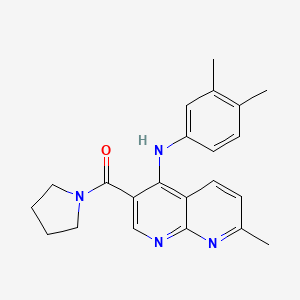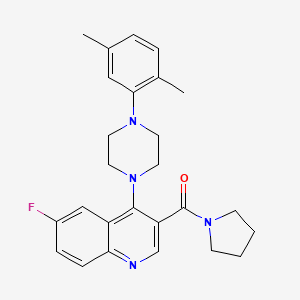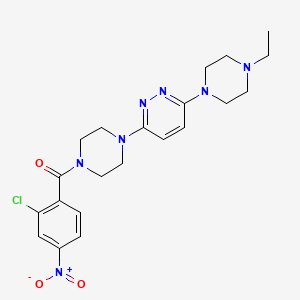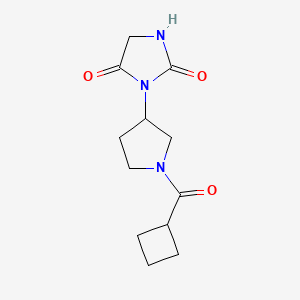
3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a compound that is part of a class of molecules that contain the imidazolidine-2,4-dione core . This core is found in a variety of biologically active compounds .
Synthesis Analysis
The synthesis of compounds with the imidazolidine-2,4-dione core can be achieved through a variety of methods. One such method involves the use of Knoevenagel condensation in a two- and three-way optimization of 3 and 4CR . Another method involves the use of a copper-catalyzed click reaction in the presence of a water-soluble ligand .Molecular Structure Analysis
The molecular structure of “3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学的研究の応用
Cyclocondensation Reactions and Synthesis of Related Compounds
Research on cyclocondensation reactions of various compounds leading to imidazolidine-2,4-diones reveals the interest in synthesizing novel compounds with potential biological or chemical applications. For instance, cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with different reagents, resulting in imidazolidine-2,4-diones, indicate the versatility and chemical reactivity of these structures, potentially useful in synthesizing new drugs or materials with specific properties (Sokolov et al., 2013).
Hypoglycemic Activity and Drug Design
A study on the design, synthesis, and evaluation of hypoglycemic activity of a series of thiazolidine-2,4-diones underscores the significance of such compounds in developing treatments for conditions like diabetes. This research demonstrates the potential of imidazolidine-2,4-dione derivatives in medicinal chemistry, especially in creating drugs that can modulate biological pathways to treat metabolic diseases (Oguchi et al., 2000).
Fluorescent Organoboron Complexes
The synthesis of a new family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties highlights another fascinating application of related compounds. These complexes exhibit strong fluorescence, suggesting their potential use in bioimaging, sensors, and other applications requiring fluorescent markers. The high quantum yield of these compounds, especially in aqueous solutions, makes them interesting candidates for further research in material science and biological imaging (Garre et al., 2019).
Euglycemic and Biological Activities
The discovery of novel thiazolidine-2,4-dione derivatives with euglycemic activities further underscores the therapeutic potential of these compounds. By modifying the structure of thiazolidine-2,4-diones, researchers have developed compounds that not only lower blood glucose levels but also affect insulin and triglyceride levels, indicating their potential in treating diabetes and related metabolic disorders (de Nanteuil et al., 1995).
将来の方向性
The future directions for research on “3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” and similar compounds could involve further exploration of their biological activities and the development of new synthetic strategies . This could potentially lead to the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
3-[1-(cyclobutanecarbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-10-6-13-12(18)15(10)9-4-5-14(7-9)11(17)8-2-1-3-8/h8-9H,1-7H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZKHDMFHXDETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

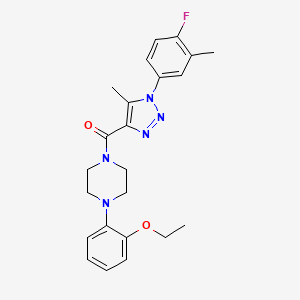
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2890375.png)
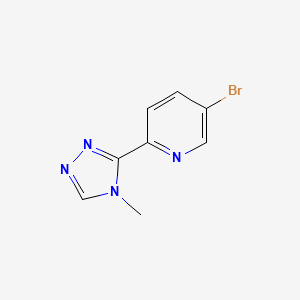

![N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2890381.png)
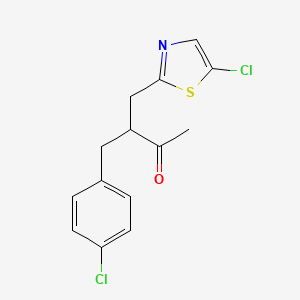
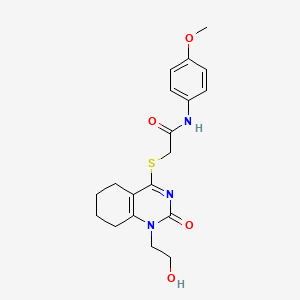
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
